H-Gly-Gln-Gly-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O5/c10-3-7(15)13-5(1-2-6(11)14)9(18)12-4-8(16)17/h5H,1-4,10H2,(H2,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYNJRSNDARRBX-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NCC(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311556 | |
| Record name | Glycyl-L-glutaminylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-69-3 | |
| Record name | Glycyl-L-glutaminylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyl-L-glutaminylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for H Gly Gln Gly Oh and Its Analogs
Purification and Isolation Techniques
Preparative Chromatography (e.g., RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the purification of synthetic peptides, including small tripeptides such as H-Gly-Gln-Gly-OH harvardapparatus.combachem.comamericanpeptidesociety.orginterchim.comnih.gov. This method separates molecules based on their hydrophobicity, leveraging the differential interactions between the peptide and a non-polar stationary phase.
Principle of Separation: RP-HPLC utilizes a stationary phase typically consisting of silica (B1680970) particles chemically bonded with hydrophobic alkyl chains, most commonly C18 (octadecylsilane) harvardapparatus.comamericanpeptidesociety.orgresearchgate.net. The mobile phase is usually a mixture of an aqueous component (often water with an ion-pairing agent like trifluoroacetic acid, TFA) and an organic modifier (commonly acetonitrile, ACN) harvardapparatus.combachem.compeptide.comnih.gov. Peptides are loaded onto the column in a high-aqueous mobile phase, where they interact with the hydrophobic stationary phase. As the concentration of the organic modifier in the mobile phase is gradually increased (gradient elution), the peptides elute from the column in order of increasing hydrophobicity. More hydrophobic peptides will have stronger interactions with the stationary phase and will elute at higher organic modifier concentrations harvardapparatus.combachem.cominterchim.com.
Methodological Considerations for Small Peptides: For small peptides like this compound, which are relatively short and may have moderate hydrophobicity influenced by the glutamine residue, careful optimization of the RP-HPLC method is crucial.
Column Selection: While longer columns generally offer better resolution for complex mixtures, shorter columns (5-15 cm) are often sufficient and efficient for separating smaller peptides harvardapparatus.com.
Mobile Phase Composition: The use of 0.1% TFA in both the aqueous and organic phases is a common practice. TFA acts as an ion-pairing agent, improving peak shape and retention for peptides harvardapparatus.combachem.compeptide.comnih.gov. The gradient slope (rate of increase of organic modifier) is critical for achieving adequate separation from closely related impurities.
Loading Capacity: Preparative RP-HPLC allows for the purification of peptides in milligram to gram quantities, depending on the column size and loading strategy harvardapparatus.com.
Illustrative RP-HPLC Purification Parameters for Small Peptides:
| Parameter | Typical Value/Description | Notes |
| Stationary Phase | C18-bonded silica (e.g., 5-15 µm particle size) | Provides hydrophobic interaction. Other phases like C8 or phenyl can also be used. |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% TFA in water) | TFA aids in peptide retention and peak shape. Formic acid is an alternative. |
| Mobile Phase B | Organic modifier (e.g., 0.1% TFA in acetonitrile) | Acetonitrile is common; ethanol (B145695) can also be used. |
| Gradient Elution | Linear gradient from 5-10% B to 40-60% B over 20-40 minutes | The exact gradient depends on the peptide's hydrophobicity. Shallow gradients (e.g., 1-2% B/min) offer better resolution harvardapparatus.compeptide.com. |
| Flow Rate | 0.5 - 10 mL/min (depending on column diameter) | Scalable based on column dimensions. |
| Detection Wavelength | 210-220 nm | Common for peptide bond detection. |
| Temperature | Ambient or slightly elevated (e.g., 25-40 °C) | Can influence retention and viscosity. |
| Sample Loading | Optimized based on column capacity and peptide concentration | Typically dissolved in Mobile Phase A or a low percentage of Mobile Phase B. |
Lyophilization and Solid-Phase Extraction
Following chromatographic purification, the collected fractions containing the desired peptide are typically in an aqueous-organic solvent mixture. Isolation of the peptide in a stable, solid form is achieved through lyophilization, while Solid-Phase Extraction (SPE) can serve as a preliminary cleanup or concentration step.
Lyophilization: Lyophilization, or freeze-drying, is the standard method for isolating purified peptides from their solvent solutions peptide.compolypeptide.comacsgcipr.orggoogle.com. The process involves freezing the peptide solution and then removing the frozen solvent (ice) by sublimation under vacuum. This yields a dry, fluffy powder of the peptide, which is stable for long-term storage and easier to handle for subsequent steps or analysis peptide.com. The volatile nature of common RP-HPLC mobile phase components (water, acetonitrile, TFA) makes them amenable to removal by lyophilization.
Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample preparation, cleanup, and concentration prior to or as an alternative to HPLC biotage.comnih.govthermofisher.com. For peptides, reversed-phase SPE (RP-SPE) is commonly employed, utilizing similar stationary phases (e.g., C18) and mobile phase principles as RP-HPLC biotage.comnih.govthermofisher.commdpi.comthermofisher.commdpi.com.
SPE Workflow for Peptide Cleanup: A typical RP-SPE protocol involves:
Conditioning: The SPE cartridge or well plate is conditioned with an organic solvent (e.g., methanol (B129727) or acetonitrile) followed by an aqueous buffer (e.g., 0.1% TFA in water) to prepare the stationary phase.
Loading: The crude peptide sample, dissolved in a compatible aqueous buffer, is applied to the conditioned SPE cartridge. The peptide is retained by the stationary phase.
Washing: Non-retained impurities are washed away using a weak aqueous mobile phase.
Elution: The purified peptide is then eluted from the cartridge using a stronger organic solvent mixture. This elution can be performed isocratically or using a gradient, depending on the complexity of the sample and the desired purification level biotage.comnih.govmdpi.comnih.gov.
SPE can significantly reduce the volume of solvent used compared to traditional HPLC, potentially shorten processing times, and is amenable to automation for high-throughput applications biotage.comnih.govthermofisher.com. It effectively removes salts, residual reagents, and other polar or non-polar contaminants, thereby improving the purity of the sample before further analysis or preparative HPLC.
Illustrative SPE Protocol for Peptide Cleanup:
| Step | Typical Solvent/Condition | Purpose |
| Conditioning | 1. Organic solvent (e.g., Methanol) 2. Aqueous buffer (e.g., 0.1% TFA in water) | Wetting and equilibrating the RP stationary phase. |
| Loading | Crude peptide sample in aqueous buffer (e.g., 0.1% TFA in water) | Adsorption of the peptide onto the stationary phase. |
| Washing | Aqueous buffer (e.g., 0.1% TFA in water) | Removal of polar impurities and salts. |
| Elution | Organic-rich solvent (e.g., 40-60% Acetonitrile in 0.1% TFA/water) | Elution of the purified peptide. Gradient elution can enhance selectivity. |
By employing these techniques, this compound can be effectively purified from its crude synthesis mixture, yielding a product suitable for downstream applications.
Structural Characterization and Conformational Analysis of H Gly Gln Gly Oh
Spectroscopic Investigations
Spectroscopic methods are fundamental to understanding the conformational preferences and dynamics of H-Gly-Gln-Gly-OH. These techniques provide insights into the local chemical environment of atoms, the secondary structure, and the vibrational modes of the peptide backbone and side chains.
NMR spectroscopy is a powerful tool for determining the structure of peptides in solution. For this compound, ¹H-NMR provides detailed information about the chemical environment of each proton.
Glycine (B1666218) residues are unique as they are the only natural amino acid with two alpha protons (Hα), which can often be distinguished in the NMR spectrum. utexas.edu The glutamine residue introduces a more complex spin system, including protons on its side chain (Hβ, Hγ) and the terminal amide group (-NH₂). The chemical shifts of these protons, particularly the side-chain amide protons (Hε21 and Hε22), are sensitive to their local environment and hydrogen bonding interactions. nih.gov
Research on model tetrapeptides of the sequence Gly-Gly-X-Ala, where X is any of the 20 common amino acids, has provided valuable data on the ¹H-NMR chemical shifts under varying pressure, which can be used as a reference for random-coil states. nih.govresearchgate.net The study highlighted that the side-chain amide protons of glutamine are particularly sensitive. In these model peptides, the pressure-dependent shifts are more significant for the pro-E proton (the proton trans to the carbonyl oxygen) than for the pro-Z proton (cis). nih.gov
Table 1: Representative ¹H-NMR Pressure Coefficients for Glutamine Side-Chain Amide Protons in a Model Peptide (Gly-Gly-Gln-Ala)
| Proton | Linear Pressure Coefficient (δΔp) in ppm GPa⁻¹ |
|---|---|
| Gln Hε21 (pro-Z) | 0.260 |
| Gln Hε22 (pro-E) | 0.395 |
Data derived from studies on random-coil model peptides and indicates the sensitivity of these protons to environmental changes. nih.govresearchgate.net
These data suggest that for this compound in solution, the glutamine side-chain amide protons would serve as sensitive probes for conformational changes and intermolecular interactions.
Circular Dichroism (CD) spectroscopy is employed to investigate the secondary structure of peptides in solution by measuring the differential absorption of left and right circularly polarized light. The conformation of peptides containing Glycine and Glutamine is highly dependent on the solvent and the surrounding amino acid sequence.
Studies on peptides containing Gln-Gly sequences have revealed a range of possible conformations. For instance, a glycine-leucine-rich peptide containing a Gln-Gly-Gly-Gly motif was shown to adopt a random coil conformation in water. nih.gov Conversely, research on protein polymers with repeating Gln-Pro-Gly-Gln-Gly-Gln sequences indicated the adoption of type II β-turn structures. acs.org Furthermore, a bacterial fibrinogen receptor protein containing repetitive Gln-Gly dipeptides was found to be composed predominantly of alpha-helices and random coils. nih.gov
This variability indicates that this compound likely exists as an equilibrium of multiple conformations in aqueous solution. The CD spectrum would be expected to show a strong negative band around 195-200 nm, characteristic of a random coil state. However, the propensity of glycine to participate in β-turns means that under specific conditions of concentration, pH, or solvent, the peptide could potentially populate more ordered structures, which would be detectable by changes in the CD signal.
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide a fingerprint of the molecule's functional groups and are sensitive to the peptide's secondary structure and hydrogen bonding. rsc.org The spectra of this compound would be dominated by characteristic peptide bond vibrations, as well as contributions from the glycine and glutamine residues.
Detailed spectroscopic studies on glycine have provided a solid foundation for assigning the vibrational modes of the peptide backbone. nih.govnih.gov The key vibrational bands for a tripeptide like this compound include:
Amide A band (~3300 cm⁻¹): Associated with the N-H stretching vibration. Its position is sensitive to hydrogen bonding.
Amide I band (1600–1700 cm⁻¹): Primarily due to C=O stretching of the peptide backbone. This is the most sensitive probe for secondary structure. α-helices, β-sheets, β-turns, and random coils all have characteristic Amide I frequencies.
Amide II band (1510–1580 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching.
Glutamine Side Chain: The side-chain amide of glutamine will also contribute its own C=O stretching (Amide I) and N-H bending (Amide II) bands, which may overlap with the backbone signals.
Carboxylate Group (~1400 cm⁻¹ and ~1580 cm⁻¹): The terminal carboxylate (COO⁻) group will show symmetric and asymmetric stretching vibrations.
Table 2: Expected Characteristic Vibrational Bands for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Amide A | 3250 - 3350 | N-H Stretch (Backbone) |
| Amide I | 1630 - 1700 | C=O Stretch (Backbone & Gln Side Chain) |
| Amide II | 1510 - 1580 | N-H Bend & C-N Stretch (Backbone & Gln Side Chain) |
| CH₂ Bending | 1400 - 1450 | Glycine CH₂ |
| COO⁻ Symmetric Stretch | ~1400 | C-terminal Carboxylate |
Frequencies are approximate and sensitive to conformation, hydration, and hydrogen bonding. nih.govnih.gov
Advanced Structural Determination Methods
While spectroscopy provides valuable information on conformation in solution, high-resolution atomic structures typically require methods that analyze the peptide in a more ordered state.
X-ray crystallography is the definitive method for determining the atomic-resolution three-dimensional structure of molecules in a crystalline solid state. nih.gov While a crystal structure for this compound specifically is not publicly available, analysis of related short peptides provides significant insight into its potential solid-state conformations.
Short peptides containing proline and glycine, such as Piv-Pro-Gly-NHMe, have been shown to adopt well-defined type II β-turn conformations in their crystal structures. iisc.ac.in The high conformational flexibility of glycine makes it a common residue at the third position of β-turns. Given that this compound has glycine at the third position, it is plausible that it could crystallize in a β-turn conformation, stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the first glycine and the amide proton of the terminal glycine.
Furthermore, crystal structures of larger, repetitive peptides like the collagen model (Pro-Pro-Gly)₁₀ reveal how simple repeating units can assemble into highly ordered superstructures, in this case, a triple helix. nih.gov This demonstrates the capacity of glycine-containing peptides to form specific, stable structures through intermolecular interactions in the solid state.
Cryo-electron microscopy (Cryo-EM) is a revolutionary technique for determining the high-resolution structure of biological macromolecules and their assemblies in a vitrified, near-native state. nih.govresearchgate.net This method is particularly powerful for studying large, self-assembled structures that may be difficult to crystallize, such as peptide-based nanofibers or hydrogels.
There is no direct evidence that this compound self-assembles into such structures. However, many short peptides, particularly amphiphilic ones, are known to form nanofibers. Recently, cryo-EM was used to solve the 3.8 Å resolution structure of a nanofiber formed by the self-assembly of an N-terminally protected tripeptide, Fmoc-FFY. nih.gov This study revealed a complex triple-stranded helical architecture held together by specific intermolecular interactions.
Theoretical and Computational Studies
Theoretical and computational methods provide invaluable insights into the molecular behavior of peptides like this compound. These approaches allow for the detailed examination of its structural dynamics, energetics, and conformational landscape at an atomic level, complementing experimental data.
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how peptides like this compound fold, interact with their environment, and fluctuate over time. semanticscholar.org For this tripeptide, simulations would typically be performed in an explicit water solvent to mimic physiological conditions. semanticscholar.org
Key insights from MD simulations for this compound would include:
Flexibility and Dynamics: The two glycine residues, lacking side chains, grant the peptide backbone significant conformational flexibility. nih.gov MD simulations can quantify this flexibility by calculating root-mean-square fluctuation (RMSF) for different atoms, identifying the most mobile regions of the molecule.
Solvent Interactions: Simulations can map the interactions between the peptide and surrounding water molecules. This includes hydrogen bonding patterns involving the polar glutamine side chain and the peptide backbone's carbonyl and amide groups. The solvent accessible surface area (SASA) can be calculated to understand how different conformations expose or shield parts of the peptide from the solvent. cardiff.ac.uk
Table 1: Parameters Typically Analyzed in MD Simulations of this compound
| Parameter | Description | Insights Gained |
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the peptide over time, relative to a reference structure. | Indicates the stability of the peptide's conformation and whether the simulation has reached equilibrium. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues from their average position. | Highlights the most flexible regions of the peptide, such as the glycine residues. cardiff.ac.uk |
| Hydrogen Bonds | Identifies the formation and breaking of hydrogen bonds, both within the peptide and with water molecules. | Reveals key interactions that stabilize specific conformations. |
| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the peptide that is accessible to the solvent. | Provides information on the peptide's compactness and the exposure of its residues to the environment. cardiff.ac.uk |
| Dihedral Angle Analysis | Tracks the phi (φ) and psi (ψ) backbone torsion angles for each residue over time. | Maps the conformational space explored by the peptide and identifies preferred secondary structures. |
Quantum chemical calculations, often based on density functional theory (DFT), provide a highly accurate description of the electronic structure of molecules. researchgate.net These methods can be used to investigate aspects of this compound that are difficult to probe with classical methods like MD. For instance, quantum calculations can determine the precise geometries of different conformers, the energies associated with them, and the nature of the chemical bonds. raa-journal.org
Applications for this compound include:
Energetic Profiling: Calculating the relative energies of different conformations to identify the most stable, low-energy structures.
Reaction Mechanisms: Studying the energetics of chemical reactions, such as peptide bond hydrolysis or the deamidation of the glutamine side chain, by mapping the reaction pathway and identifying transition states. mdpi.com
Spectroscopic Properties: Predicting spectroscopic data (e.g., vibrational frequencies) that can be compared with experimental results to validate the computed structures.
While computationally intensive, these calculations offer a fundamental understanding of the molecule's stability and reactivity based on the principles of quantum mechanics. raa-journal.org
The conformational space of a peptide refers to the full range of three-dimensional structures it can adopt. For this compound, this space is particularly large and complex due to the inherent flexibility of the two glycine residues. nih.gov Glycine's lack of a Cα substituent allows it to access a much wider range of phi (φ) and psi (ψ) backbone dihedral angles than other amino acids.
The central glutamine residue, with its polar side chain, can form intra-molecular hydrogen bonds with the peptide backbone or the terminal carboxyl and amino groups, potentially stabilizing specific turn-like structures. The exploration of this conformational space is critical for understanding the peptide's biological function and physical properties. Techniques like simulated annealing in MD or systematic grid searches combined with quantum chemical energy calculations are used to map this landscape and identify energetically favorable conformations. nih.gov
Table 2: Representative Backbone Dihedral Angles (φ, ψ) for Residues in Peptides
| Residue | Region of Ramachandran Plot | Approximate φ (degrees) | Approximate ψ (degrees) | Conformational Implication |
| Glutamine (Gln) | Beta-sheet | -130 | +125 | Extended conformation. |
| Glutamine (Gln) | Right-handed alpha-helix | -60 | -45 | Helical conformation (less likely in a short tripeptide). |
| Glycine (Gly) | Beta-sheet | -140 | +150 | Extended conformation. |
| Glycine (Gly) | Right-handed alpha-helix | -60 | -40 | Glycine's flexibility allows it to adopt a wide range of angles, including those typically disfavored by other residues. |
| Glycine (Gly) | Left-handed alpha-helix | +60 | +40 | A conformation largely unique to glycine due to its lack of a side chain. |
Stability Studies and Degradation Pathways
The stability of this compound is a critical factor determining its shelf-life and behavior in biological systems. Its degradation can occur through both chemical and enzymatic pathways.
The chemical stability of this compound is primarily dictated by the robustness of its amide (peptide) bonds and the stability of the glutamine side chain.
Effect of pH: Peptide bonds are susceptible to hydrolysis, a reaction that breaks the bond to yield smaller peptides or free amino acids. This process is significantly accelerated at both low and high pH.
Acidic Conditions (Low pH): Acid-catalyzed hydrolysis of the peptide bonds is a primary degradation pathway.
Alkaline Conditions (High pH): Base-catalyzed hydrolysis also readily cleaves peptide bonds. Additionally, the side chain of glutamine can undergo deamidation to form a glutamate (B1630785) residue, a reaction that is also promoted under alkaline conditions. Studies on the dimerization of glycine show that reaction rates are highly pH-dependent, with maximum rates observed under alkaline conditions (pH ~9.8), illustrating the influence of pH on peptide bond formation and, conversely, its stability. researchgate.net
Effect of Temperature: Elevated temperatures provide the necessary activation energy to overcome the kinetic barrier for peptide bond hydrolysis. researchgate.net Therefore, the degradation rate of this compound is expected to increase significantly with rising temperature across all pH values. Long-term stability studies are typically conducted at various temperatures to determine the peptide's shelf-life and optimal storage conditions. Spontaneous cleavage of peptide bonds C-terminal to glutamine residues has been observed in long-lived proteins under physiological conditions, suggesting a potential intrinsic instability that could be accelerated by temperature. nih.gov
Table 3: Predicted Chemical Stability of this compound
| Condition | Primary Degradation Pathway(s) | Expected Stability |
| Acidic (pH < 4) | Acid-catalyzed hydrolysis of peptide bonds. | Low |
| Neutral (pH ~7) | Slow hydrolysis of peptide bonds; spontaneous cleavage C-terminal to Gln; deamidation of Gln side chain. nih.gov | Moderate to High |
| Alkaline (pH > 9) | Base-catalyzed hydrolysis of peptide bonds; deamidation of Gln side chain. | Low |
| High Temperature | Accelerated rate of all hydrolysis and deamidation reactions. researchgate.net | Low |
| Low Temperature | Reduced rate of all degradation reactions. | High |
In biological systems, the primary route of peptide degradation is through the action of enzymes called peptidases or proteases. This compound, being a short peptide, is a likely substrate for several classes of these enzymes.
Exopeptidases: These enzymes cleave peptide bonds from the ends of a peptide chain.
Aminopeptidases would cleave the N-terminal glycine from the peptide.
Carboxypeptidases would cleave the C-terminal glycine. The sequential action of these enzymes would lead to the complete breakdown of the tripeptide into its constituent amino acids.
Endopeptidases: These enzymes cleave peptide bonds within the peptide chain. While endopeptidases often have specific recognition sequences, some may cleave the Gly-Gln or Gln-Gly bond, although they typically prefer longer peptide substrates.
N-Degron Pathway: The identity of the N-terminal amino acid can determine a protein's or peptide's half-life. While glycine is traditionally considered a stabilizing residue, it has also been shown to act as a degradation signal (N-degron) in certain contexts, targeting the molecule for ubiquitination and proteasomal degradation. researchgate.net This suggests that the N-terminal glycine of this compound could potentially be recognized by specific E3 ubiquitin ligases, marking it for rapid intracellular degradation. researchgate.net
The susceptibility of this compound to enzymatic degradation is highly dependent on the specific enzymes present in its environment. For example, its stability in blood plasma would be determined by the activity of plasma peptidases.
Deamidation Effects on Peptide Stability
Deamidation is a non-enzymatic post-translational modification that affects peptides and proteins, particularly at glutamine (Gln) and asparagine (Asn) residues. mdpi.commtoz-biolabs.com This spontaneous chemical reaction can significantly impact the stability of a peptide by altering its primary structure, which in turn can lead to changes in its higher-order structure and function. mdpi.comwikipedia.org For the tripeptide this compound, the central glutamine residue is susceptible to deamidation, a process that has critical implications for the peptide's chemical stability.
The primary mechanism of glutamine deamidation under physiological conditions (neutral to basic pH) involves a two-step intramolecular reaction. acs.orgnih.gov It begins with a nucleophilic attack by the backbone nitrogen atom of the C-terminal adjacent amino acid—in this case, glycine—on the side-chain amide of the glutamine. wikipedia.orgnih.gov This attack results in the formation of a cyclic six-membered glutarimide (B196013) intermediate and the release of an ammonia (B1221849) molecule. wikipedia.orgacs.org The glutarimide ring is then susceptible to hydrolysis, which can occur at two different carbonyl carbons, yielding two isomeric products: the standard α-glutamyl peptide (H-Gly-Glu-Gly-OH) or a γ-glutamyl peptide, where the peptide bond involves the side-chain carboxyl group. mdpi.comnih.gov
The rate of deamidation is highly dependent on the peptide's primary sequence. wikipedia.org The identity of the amino acid C-terminal to the glutamine residue (the N+1 position) is particularly influential. mdpi.com Research has shown that sequences with a glycine residue at the N+1 position exhibit the highest rates of deamidation. mdpi.comresearchgate.net The small, non-bulky side chain of glycine presents minimal steric hindrance, facilitating the required conformational arrangement for the nucleophilic attack and stabilization of the transition state. mdpi.comwikipedia.org Consequently, the Gly-Gln-Gly sequence in this compound makes it particularly prone to this modification. In contrast, the N-terminal flanking residue (glycine in this case) has little effect on the deamidation rate. mdpi.com
Computational studies have quantified the energetic favorability of this reaction in Gln-Gly sequences. The activation barrier for glutarimide formation in a model Ac-Gln-Gly-NMe peptide was calculated to be 85.4 kJ mol⁻¹, a value low enough for the reaction to proceed under physiological conditions. mdpi.comresearchgate.net This is notably lower than for other Gln-Xaa sequences, highlighting the accelerating effect of the C-terminal glycine. mdpi.com
The conversion of the neutral glutamine side chain to a negatively charged glutamic acid side chain at physiological pH is the most significant consequence of deamidation for peptide stability. researchgate.net This introduction of a negative charge alters the peptide's isoelectric point and can disrupt local secondary structures by introducing new electrostatic interactions and altering hydrogen bonding patterns. nih.gov This structural change can affect the peptide's solubility, conformational equilibrium, and potential for aggregation. mdpi.com
The stability of this compound can be monitored analytically using techniques that separate and quantify the parent peptide from its deamidated products. creative-proteomics.com Methods like reverse-phase high-performance liquid chromatography (RP-HPLC) and capillary electrophoresis are effective for separating the different species based on changes in polarity and charge. creative-proteomics.comresearchgate.net Mass spectrometry is used to confirm the identity of the products by detecting the characteristic mass shift of +0.984 Da that accompanies deamidation. nih.govcreative-proteomics.com
The table below summarizes the key chemical species involved in the deamidation of this compound.
| Compound Name | Role in Deamidation Process | Key Structural Feature |
|---|---|---|
| This compound | Parent Peptide | Contains a central glutamine residue with a side-chain amide. |
| Glutarimide Intermediate | Cyclic Intermediate | A six-membered ring formed via intramolecular nucleophilic attack. acs.org |
| H-Gly-Glu-Gly-OH (α-glutamyl product) | Deamidation Product | Standard peptide bond formation; glutamine is replaced by glutamic acid. mdpi.com |
| H-Gly-γ-Glu-Gly-OH (γ-glutamyl product) | Deamidation Product | Isomeric product with a peptide bond involving the side-chain carboxyl group. nih.gov |
| Ammonia (NH₃) | Byproduct | Released during the formation of the glutarimide intermediate. wikipedia.org |
The following table presents a comparative overview of factors influencing the deamidation rate in glutamine-containing peptides.
| Influencing Factor | Effect on Deamidation Rate of this compound | Mechanism of Effect |
|---|---|---|
| C-Terminal Flanking Residue (Glycine) | Accelerates Rate | Low steric hindrance from the glycine side chain facilitates the formation of the glutarimide intermediate. mdpi.com |
| pH | Increases at Neutral to Alkaline pH | The deamidation reaction proceeding through the cyclic intermediate is favored under neutral to basic conditions. wikipedia.orgresearchgate.net |
| Temperature | Increases with Higher Temperature | Provides the necessary activation energy for the reaction to overcome the kinetic barrier. wikipedia.org |
| Conformation | Dependent on Local Flexibility | Flexible or unfolded regions allow the peptide backbone to adopt the conformation required for the intramolecular attack. wikipedia.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Glutamine |
| Asparagine |
| Glycine |
| Glutarimide |
| H-Gly-Glu-Gly-OH |
| Ammonia |
| Glutamic Acid |
Biochemical and Biophysical Interactions of H Gly Gln Gly Oh
Enzyme Substrate and Inhibitor Studies
The peptide's susceptibility to enzymatic action is a key area of research, particularly its role as a substrate for enzymes that recognize and modify glutamine and glycine (B1666218) residues.
Transglutaminases (TGases) are enzymes that catalyze the formation of isopeptide bonds by creating a link between the γ-carboxamide group of a peptide-bound glutamine residue and the primary amine of various compounds, including the ε-amino group of a lysine (B10760008) residue. researchgate.netnih.gov The specificity of TGases for their glutamine-containing substrates is a critical determinant of their biological function.
To study this specificity, researchers often employ model substrates. A widely used model is N-Carbobenzoxy-L-glutaminylglycine (CBz-Gln-Gly), a molecule that shares the core Gln-Gly sequence with H-Gly-Gln-Gly-OH. tandfonline.comtandfonline.com Studies comparing different TGases reveal significant variations in their affinity for this substrate. For instance, microbial transglutaminase from Streptomyces mobaraenesis (SMTG) shows a much higher affinity (lower Km) for CBz-Gln-Gly than the enzyme from Streptomyces cinnamoneus (SCTG). tandfonline.com
| Enzyme | Km (mM) | Vmax (μmol·min⁻¹·mg⁻¹) | Relative Activity (%) |
|---|---|---|---|
| SCTG | 61.9 | 36.6 | 100 |
| SMTG | 10.3 | 16.1 | 44 |
| CM (Chimera) | 27.5 | 16.8 | 46 |
The amino acid residues flanking the reactive glutamine play a crucial role in substrate recognition. For microbial TGase (MTGase), substitutions at the N-terminal side of the glutamine residue with hydrophobic amino acids can enhance the reaction. nih.govtandfonline.com Conversely, for tissue-type TGases from guinea pig liver (GTGase), reactivity is accelerated by the presence of a hydrophobic amino acid at the C-terminal side of the glutamine. nih.govtandfonline.com This suggests that while this compound can act as a TGase substrate, its efficiency may vary significantly depending on the specific enzyme source due to the nature of the flanking glycine residues.
Glutaminyl-peptide cyclotransferase (QC), also known as glutaminyl cyclase, is an enzyme that catalyzes the intramolecular cyclization of an N-terminal glutamine residue of a peptide to form a pyroglutamyl (pGlu) residue, releasing ammonia (B1221849) in the process. nih.govrndsystems.com This post-translational modification is crucial for the maturation and stability of many peptide hormones and neuropeptides.
Given its N-terminal glutamine, the related peptide H-Gln-Gly-OH is a substrate for this enzyme. This compound, with its internal glutamine, would not be a direct substrate for N-terminal cyclization. However, if cleaved by a peptidase to expose the Gln residue at the N-terminus, it could then become a substrate for QC. The enzyme exhibits a bias against having acidic or tryptophan residues adjacent to the N-terminal glutamine. olink.comdrugbank.com
Kinetic studies on bovine pituitary QC using the dipeptide Gln-Gln as a substrate demonstrated a Km of 0.6 mM and a Vmax of 9.6 nmol/min/mg protein. nih.gov The proposed mechanism for QC involves an intramolecular nucleophilic attack on the γ-carbonyl carbon by the α-amino nitrogen, followed by proton transfer and the expulsion of ammonia, without forming an acyl-enzyme intermediate. nih.gov
The peptide this compound can be subjected to various enzymatic cleavage and modification reactions targeting its peptide bonds or specific amino acid residues.
Glutamine Modification: As discussed, the glutamine residue is a target for transglutaminases, which can ligate it to other molecules or deamidate it to a glutamic acid residue. researchgate.net
Glycine Cleavage: The glycine residues are substrates for the glycine cleavage system (GCS), a multi-enzyme complex found in mitochondria. nih.govnih.gov The GCS catalyzes the oxidative decarboxylation and deamination of glycine. nih.gov This system is a major pathway for glycine catabolism in vertebrates. nih.govnih.gov The reaction involves four protein components (P-, T-, H-, and L-proteins) and breaks glycine down into CO₂, NH₃, and a one-carbon unit that is transferred to tetrahydrofolate. nih.gov Proteolytic degradation of this compound would release free glycine, which could then be catabolized by the GCS.
Proteolytic Cleavage: The peptide bonds between Gly-Gln and Gln-Gly are susceptible to cleavage by various proteases and peptidases. The rate and site of cleavage are influenced by local factors around the peptide bond, including steric and electrostatic properties. nih.gov Glycosylation, a common post-translational modification, has been shown to inhibit enzymatic degradation by some proteases while enhancing it for others, demonstrating the complexity of factors that influence peptide cleavage. mdpi.com
Interactions with Other Biomolecules
Beyond enzymatic substrates, peptides like this compound can interact with other biological macromolecules and ions, influencing cellular processes.
Studies on the binding of dipeptides to Major Histocompatibility Complex (MHC) class I molecules have shown that a C-terminal residue with a long hydrophobic side chain, as in glycyl-leucine (GL), can support the folding of the protein into a peptide-receptive state. nih.gov In contrast, the dipeptide glycyl-glycine (GG) showed no such activity, highlighting the critical role of side chains in mediating specific peptide-protein interactions. nih.gov While specific binding assays for this compound are not extensively documented in the reviewed literature, these principles suggest its interactions would be driven by the flexibility of its glycine residues and the hydrogen-bonding capacity of its glutamine side chain.
Amino acids and peptides are well-known to form complexes with metal ions. jocpr.com The glycine residues in this compound are particularly effective in this regard. Glycine can function as a bidentate ligand, coordinating with metal ions through both the nitrogen of its amino group and an oxygen atom of its carboxyl group to form a stable chelate ring. wikipedia.org
Theoretical and experimental studies have investigated the complexation of glycine with a variety of divalent metal ions, including Mn(II), Cu(II), Co(II), Ni(II), and Zn(II). jocpr.com The nature of the interaction depends significantly on the metal ion. nih.govresearchgate.net For most alkaline earth metal ions (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺), the most stable structure is a "salt-bridge" form, where glycine exists as a zwitterion and the metal ion coordinates with the carboxylate group. nih.gov However, for the smaller beryllium ion (Be²⁺), a "charge-solvated" structure, where glycine is in its neutral form and the metal ion coordinates with the amine nitrogen and carbonyl oxygen, is more stable. nih.gov The formation of these complexes can be observed through shifts in the vibrational frequencies of the carboxylate and amino groups in infrared spectroscopy. jocpr.com
| Compound | νas(COO⁻) | νs(COO⁻) | Δν = νas - νs |
|---|---|---|---|
| Glycine | 1611 | 1414 | 197 |
| Mn(II) Complex | 1634 | 1364 | 270 |
| Cu(II) Complex | 1623 | 1384 | 239 |
| Co(II) Complex | 1657 | 1422 | 235 |
| Ni(II) Complex | 1627 | 1399 | 228 |
| Zn(II) Complex | 1680 | 1391 | 289 |
Interaction with Lipid Bilayers and Membranes
The interaction of the tripeptide this compound with lipid bilayers is governed by the chemical properties of its constituent amino acids: two glycine residues and one glutamine residue. Glycine, the smallest amino acid, provides flexibility to the peptide backbone. doi.orgwikipedia.org Studies on short glycine peptides interacting with model membrane systems, such as those composed of dipalmitoylphosphatidylcholine (DPPC), indicate that these peptides tend to associate at the interface between the membrane and the bulk water. nih.govmdpi.comresearchgate.net Specifically, research using techniques like 1H NMR spectroscopy has shown that while monomeric glycine may insert its N-terminus into the ordered water layer near the lipid headgroups, glycine-containing peptides are more likely to be found at the interface. nih.govmdpi.comresearchgate.net The presence of multiple glycine residues can increase the entropic cost of helix formation, which may attenuate the peptide's membrane-binding affinity. doi.orgnih.gov
The glutamine residue, with its polar amide side chain, plays a significant role in mediating interactions with the lipid headgroup region. Polar amino acids like glutamine can form hydrogen bonds with the phosphate (B84403) and carbonyl groups of phospholipids. researchgate.netpnas.orgrsc.org The side chain of glutamine, being one methylene (B1212753) longer than that of asparagine, offers additional flexibility for forming optimal hydrogen bonds. pnas.org Simulations of amino acid side chain partitioning into lipid bilayers show that polar residues like glutamine have a high energetic penalty for entering the hydrophobic core of the membrane. nih.gov Instead, they find an energetic minimum at the interfacial region, where they can interact with the polar lipid headgroups. nih.gov Therefore, this compound is expected to reside at the membrane surface, with the glutamine side chain anchoring the peptide to the lipid headgroups through hydrogen bonding, while the flexible glycine residues allow for conformational adjustments at the interface. This interaction is unlikely to cause significant disruption or penetration of the lipid bilayer, a characteristic that is often dependent on the presence of more hydrophobic or cationic amino acids. mdpi.com
Self-Assembly and Supramolecular Organization
The self-assembly of peptides into ordered nanostructures is a process driven by a delicate balance of noncovalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. beilstein-journals.orgnih.gov Short peptides, like this compound, can act as building blocks for creating complex supramolecular architectures. beilstein-journals.orgresearchgate.net The tendency of a peptide to self-assemble is highly dependent on its primary sequence and the surrounding environmental conditions. nsf.gov
Characterization of Self-Assembled Nanostructures (e.g., micelles, fibrils for related peptides)
While specific studies on the self-assembled nanostructures of this compound are not extensively detailed in the provided literature, the behavior of related peptides offers significant insight. Peptides can assemble into a variety of nanostructures, including nanofibers, nanovesicles, nanotubes, and hydrogels. beilstein-journals.orgnih.gov The formation of these structures is often initiated by a change in environmental conditions that triggers intermolecular interactions. nih.gov For instance, amphiphilic peptides, which have distinct hydrophobic and hydrophilic regions, are known to form structures like micelles or vesicles. rsc.org Short aromatic peptides can form fibrils and nanotubes driven by π-π stacking and hydrogen bonding. nih.gov Given the hydrophilic nature of this compound, it is less likely to form classic amphiphilic structures on its own but may participate in co-assembly with other molecules or form hydrogels at high concentrations through extensive hydrogen bonding. researchgate.netmdpi.com The formation of β-sheet structures, a common motif in self-assembling peptides, leads to the formation of rigid nanofibers that can entangle to form hydrogels. researchgate.netnih.gov
Factors Influencing Peptide Self-Assembly (e.g., pH, concentration)
The self-assembly of peptides is a highly sensitive process influenced by several external factors. nih.gov Understanding these factors is crucial for controlling the formation of desired supramolecular structures. nih.gov
| Factor | Influence on Self-Assembly |
| pH | Alters the protonation state of ionizable groups (N-terminus, C-terminus, and Gln side chain), affecting electrostatic interactions (attraction/repulsion) and hydrogen bonding capabilities. nih.govnih.gov |
| Concentration | Self-assembly is a concentration-dependent process. Above a critical aggregation concentration (c*), intermolecular interactions overcome the entropy of mixing, leading to the formation of ordered structures. mdpi.com |
| Ionic Strength | The presence of salts can screen electrostatic repulsions between charged peptide molecules, often promoting aggregation and assembly at lower peptide concentrations. nih.gov |
| Temperature | Can affect the strength of both hydrogen bonds and hydrophobic interactions, thereby influencing the stability and morphology of the assembled structures. nih.govnih.gov |
These factors collectively determine the thermodynamic and kinetic landscape of peptide self-assembly, dictating the final morphology and properties of the resulting biomaterials. nsf.govnih.gov
Role of Specific Amino Acid Residues in Self-Assembly (e.g., Gly, Gln)
| Amino Acid | Role in Self-Assembly of this compound |
| Glycine (Gly) | As the smallest amino acid, glycine provides significant conformational flexibility to the peptide backbone. wikipedia.org This flexibility can be a double-edged sword; while it can facilitate the adoption of conformations necessary for assembly, it can also introduce an entropic penalty that may destabilize ordered structures like α-helices or β-sheets. doi.orgnih.gov In some contexts, glycine's lack of a side chain can allow for tighter packing within a supramolecular assembly. |
| Glutamine (Gln) | The polar, uncharged side chain of glutamine is a key contributor to self-assembly through its ability to form robust hydrogen bonds. wikipedia.orgmdpi.com The amide group in the side chain can act as both a hydrogen bond donor and acceptor, facilitating the formation of intermolecular networks that stabilize fibrils and hydrogels. pnas.org Glutamine-rich peptides are known to have a lower critical aggregation concentration due to increased cohesive energy from these interactions. mdpi.com |
The interplay between the flexible glycine linkers and the hydrogen-bonding capability of the central glutamine residue in this compound suggests a propensity for forming hydrogel networks stabilized by extensive intermolecular hydrogen bonds, rather than structures driven by hydrophobic collapse. mdpi.com
This compound as a Model System in Peptide Science
Small peptides are invaluable tools in peptide science, serving as tractable systems to investigate fundamental biochemical and biophysical principles that are often too complex to study in the context of a full-sized protein. wustl.edunih.gov
Investigating Peptide Folding Dynamics
Peptide folding, the process by which a polypeptide chain acquires its functional three-dimensional structure, is a central problem in molecular biology. wustl.edu Short peptides provide a simplified platform to study the early events of protein folding, as they can fold on very fast timescales (nanoseconds to microseconds), allowing for a direct comparison between experimental measurements and molecular dynamics simulations. wustl.edunih.gov
Understanding Peptide Recognition Principles
The recognition of this compound by other biomolecules, such as proteins or nucleic acids, is primarily dictated by the chemical properties of its constituent amino acids. The glutamine side chain, with its terminal amide group, plays a pivotal role in this process. This amide group can act as both a hydrogen bond donor (via the -NH2 group) and a hydrogen bond acceptor (via the carbonyl oxygen), allowing for specific and directional interactions. frontiersin.org
Computational studies on peptides containing glutamine have highlighted the importance of these side chain interactions in mediating peptide association and aggregation. scirp.org The partial charges on the glutamine side chain and backbone moieties enable electrostatic interactions that are crucial for molecular recognition. scirp.org While direct studies on this compound are limited, research on glutamine-rich peptides suggests that glutamine-mediated interactions can be dominant in the association of low molecular weight oligomers. scirp.org
The principle of peptide recognition involving this compound can be summarized by the types of interactions each component of the peptide can engage in, as detailed in the table below.
| Peptide Moiety | Potential Interactions | Role in Recognition |
| N-terminal Glycine | Hydrogen bonding (backbone) | Provides flexibility for optimal positioning. |
| Central Glutamine | Hydrogen bonding (side chain amide), Electrostatic interactions | Primary determinant of specificity through directional interactions. |
| C-terminal Glycine | Hydrogen bonding (backbone) | Contributes to overall binding affinity and flexibility. |
| Peptide Backbone | Hydrogen bonding | Stabilizes the bound conformation. |
This table illustrates the potential interactions that drive the recognition of this compound by molecular partners.
Studies on Peptide Backbone and Side Chain Flexibility
The conformational flexibility of this compound is a key determinant of its biochemical behavior. This flexibility arises from the rotational freedom around the single bonds of the peptide backbone (phi, ψ angles) and the side chain of the glutamine residue (chi angles).
Peptide Backbone Flexibility:
The presence of two glycine residues significantly influences the backbone flexibility of this compound. Glycine, lacking a bulky side chain, can adopt a much wider range of phi (φ) and psi (ψ) backbone dihedral angles compared to other amino acids. scispace.comproteopedia.org This allows the peptide backbone to sample a broad conformational space, which can be visualized on a Ramachandran plot. scispace.comsemanticscholar.orgresearchgate.net The accessible regions for glycine include areas that are sterically hindered for other amino acids. proteopedia.org Molecular dynamics simulations of Gly-X-Gly tripeptides have been used to model the random coil state and predict dihedral angle distributions, providing insights into the conformational landscape of such peptides in solution. nih.gov
Glutamine Side Chain Flexibility:
The conformational parameters that define the flexibility of this compound are summarized in the following table.
| Parameter | Description | Significance for this compound |
| φ (phi) | Dihedral angle around the N-Cα bond | High flexibility due to glycine residues. |
| ψ (psi) | Dihedral angle around the Cα-C bond | High flexibility due to glycine residues. |
| χ1, χ2, χ3 | Dihedral angles of the glutamine side chain | Determines the spatial orientation of the functional amide group. |
This table outlines the key dihedral angles that govern the conformational flexibility of the this compound peptide.
Analytical Methodologies for H Gly Gln Gly Oh Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for the separation of H-Gly-Gln-Gly-OH from other components in a mixture. The choice of chromatographic method depends on the physicochemical properties of the tripeptide and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides like this compound. hplc.eunih.govamericanpeptidesociety.org Given the polar nature of this tripeptide, due to the presence of free amino and carboxyl groups as well as the glutamine side chain, reversed-phase HPLC (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are two primary modes of separation.
In RP-HPLC, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. hplc.euamericanpeptidesociety.org Peptides are eluted based on their hydrophobicity. For a small, polar peptide like this compound, retention on a standard C18 column might be minimal. Therefore, method optimization is crucial and may involve the use of ion-pairing agents like trifluoroacetic acid (TFA) to improve peak shape and retention. hplc.eu Adjusting mobile phase composition, gradient steepness, and temperature can further enhance separation. ymc.co.jp
HILIC presents an alternative and often more suitable approach for highly polar analytes. polylc.comlongdom.orgnih.gov In HILIC, a polar stationary phase (e.g., amide or bare silica) is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of aqueous buffer. This technique allows for enhanced retention of hydrophilic compounds like this compound. mac-mod.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
|---|---|---|
| Column | C18, 3-5 µm particle size, 100-120 Å pore size | Amide, 3-5 µm particle size, 100-120 Å pore size |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water/Acetonitrile (95:5) |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile/Water (95:5) |
| Gradient | 0-20% B over 20 minutes | 95-70% B over 20 minutes |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
| Column Temperature | 25-40 °C | 25-40 °C |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, leading to significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. youtube.com For the analysis of this compound, especially in complex mixtures where it may co-elute with structurally similar impurities or degradation products, the enhanced resolving power of UPLC is highly advantageous. The fundamental principles of separation (RP-HPLC and HILIC) remain the same as in HPLC, but the shorter analysis times and improved peak capacities offered by UPLC are beneficial for high-throughput screening and detailed purity assessments. A study on dipeptide quantification demonstrated the successful application of UPLC-based separation coupled with mass spectrometry, highlighting its suitability for small peptide analysis. nih.gov
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. lcms.czsepax-tech.com While SEC is more commonly employed for the analysis of larger biomolecules like proteins and antibodies to detect aggregation, it can also be applied to the analysis of small peptides. nih.govnih.gov For this compound, SEC could be used to separate it from larger or smaller components in a sample. Research has demonstrated the use of SEC for the analysis of the tripeptide GGG (Gly-Gly-Gly), indicating its applicability to molecules of a similar size. researchgate.net However, for achieving high-resolution separation of this compound from other closely related small molecules, techniques like RP-HPLC or HILIC are generally preferred.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides a highly sensitive and specific method for the detection and quantification of peptides.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of peptides in complex biological matrices. mdpi.commdpi.com The method involves the separation of the target analyte by LC, followed by its ionization (typically electrospray ionization - ESI), and then mass analysis in two stages. In the first stage, the precursor ion corresponding to this compound is selected. This ion is then fragmented, and in the second stage, specific fragment ions (product ions) are monitored. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity. nih.gov
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. A critical aspect of method development is the identification of unique and stable fragment ions. It has been noted that the Gln-Gly peptide bond can undergo facile cleavage under low-collisional energy conditions. nih.gov This suggests that a prominent fragment ion would result from the cleavage at this bond. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification to compensate for matrix effects and variations in sample processing. nih.govresearchgate.net
Table 2: Proposed LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ of this compound |
| Product Ions (Q3) | Fragments corresponding to b- and y-ions (e.g., cleavage at Gln-Gly bond) |
| Collision Gas | Argon or Nitrogen |
| Dwell Time | 50-100 ms |
| Internal Standard | Stable isotope-labeled this compound (e.g., with ¹³C, ¹⁵N) |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used for the confident identification and confirmation of this compound. sannova.netnih.gov Unlike tandem quadrupole mass spectrometers used for MRM, HRMS instruments like Orbitrap or time-of-flight (TOF) analyzers can determine the mass of an ion with very high precision. sannova.net This high mass accuracy allows for the determination of the elemental composition of the peptide and helps to distinguish it from other co-eluting compounds with the same nominal mass. americanpharmaceuticalreview.com HRMS can be used in full-scan mode to detect all ions in a sample or in combination with tandem MS (MS/MS) to generate high-resolution fragment ion spectra for structural confirmation. nih.gov This technique is particularly valuable for impurity profiling and identification of potential modifications or degradation products of this compound. nih.gov
Spectrophotometric and Other Quantitative Assays
The ninhydrin (B49086) test is a classic chemical assay used to detect and quantify ammonia (B1221849), primary amines, and amino acids. microbenotes.combyjus.com It is based on the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with the free primary amino group of a molecule. microbenotes.com For the tripeptide this compound, the reaction occurs at the N-terminal α-amino group of the first glycine (B1666218) residue.
The reaction, conducted at an elevated temperature and a controlled pH (typically around 5.5), involves the oxidative deamination of the amino group. microbenotes.comacs.org This process yields a deep purple or blue colored product known as Ruhemann's purple. microbenotes.comamrita.edunih.gov The intensity of this color is directly proportional to the concentration of the primary amine present in the sample. amrita.edu
Quantification is achieved by measuring the absorbance of the resulting solution using a spectrophotometer. Ruhemann's purple exhibits a strong absorbance maximum at a wavelength of 570 nm. amrita.edunih.gov By comparing the absorbance of the sample containing this compound to a standard curve prepared with known concentrations of a reference compound (like leucine (B10760876) or the peptide itself), the concentration of the tripeptide can be determined.
It is important to note that the ninhydrin reagent is not specific to peptides; it reacts with all molecules containing a primary amine group. acs.orgnih.gov Therefore, the sample must be free from other contaminating amino acids, amines, or ammonia to ensure accurate quantification of this compound.
Table 2: General Procedure for the Ninhydrin Assay
This table outlines the typical steps for quantifying a peptide using the ninhydrin reaction.
| Step | Description | Purpose |
| 1 | Sample Preparation | A solution of this compound is prepared in a suitable buffer. |
| 2 | Reagent Addition | A ninhydrin reagent solution is added to the peptide sample. byjus.com |
| 3 | Incubation | The mixture is heated in a water bath (e.g., at 100°C for 15-20 minutes) to facilitate the color-forming reaction. byjus.comnih.gov |
| 4 | Cooling & Dilution | The reaction mixture is cooled to room temperature, and a dilution solvent (e.g., 50% ethanol) is added to stabilize the color. |
| 5 | Spectrophotometry | The absorbance of the solution is measured at 570 nm against a reagent blank. |
| 6 | Quantification | The concentration is calculated by comparing the absorbance value to a pre-established standard curve. |
Quantitative Amino Acid Analysis (AAA) is considered a gold standard method for the highly accurate determination of peptide and protein concentration. nih.govalphalyse.com This technique determines the total amount of a peptide by quantifying its constituent amino acids after complete hydrolysis. nih.govnih.gov The process involves two main stages: hydrolysis of the peptide bonds and subsequent analysis of the liberated amino acids.
First, the peptide is hydrolyzed to break all the amide bonds linking the amino acid residues. The standard and most common method is acid hydrolysis, which typically involves heating the peptide sample in 6 M hydrochloric acid (HCl) at approximately 110°C for 18-24 hours under vacuum. nih.govspringernature.com For this compound, this process will break the two peptide bonds, releasing the three amino acid residues. A crucial point is that during acid hydrolysis, the side-chain amide of Glutamine (Gln) is also hydrolyzed, converting it to Glutamic acid (Glu). nih.govlibretexts.org Therefore, the hydrolysate of this compound will contain two molecules of Glycine and one molecule of Glutamic acid.
After hydrolysis, the resulting mixture of free amino acids is separated and quantified. A widely used method for this is ion-exchange chromatography followed by post-column derivatization with ninhydrin and spectrophotometric detection. nih.govlibretexts.org The separated amino acids are mixed with the ninhydrin reagent, heated to produce Ruhemann's purple, and the absorbance is measured at 570 nm. libretexts.org The amount of each amino acid (Glycine and Glutamic acid) is determined by comparing the peak areas from the chromatogram to those of known standards.
The initial concentration of the this compound peptide is then calculated based on the known sequence and the measured quantities of its constituent amino acids. Since the analysis reveals a 2:1 molar ratio of Glycine to Glutamic acid, this also serves as a confirmation of the peptide's composition.
Table 3: Workflow for Quantitative Amino Acid Analysis of this compound
This interactive table summarizes the key stages in the quantitative analysis of the tripeptide via AAA.
| Stage | Method | Expected Outcome |
| 1. Hydrolysis | 6 M HCl, 110°C, 24h | Peptide bonds are cleaved. Gln is converted to Glu. |
| 2. Separation | Ion-Exchange Chromatography | The hydrolysate is separated into its components: Glycine and Glutamic acid. |
| 3. Derivatization | Post-column reaction with Ninhydrin | Liberated amino acids react to form a colored product for detection. |
| 4. Detection | Spectrophotometry (570 nm) | Chromatographic peaks corresponding to Glycine and Glutamic acid are detected and integrated. |
| 5. Quantification | Comparison with standards | The molar amounts of Glycine and Glutamic acid are determined. A 2:1 ratio is expected. |
| 6. Calculation | Molar Ratio Analysis | The original concentration of this compound is calculated from the amino acid quantities. |
Research Applications and Future Directions for H Gly Gln Gly Oh
Development of Peptide Analogs and Derivatives
The exploration of H-Gly-Gln-Gly-OH extends to the creation of modified peptides and mimetics, aiming to enhance or alter its biological or chemical properties.
Structure-Activity Relationship (SAR) Studies of Modified Peptides
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a peptide sequence affect its function. While direct SAR studies specifically on this compound are not extensively detailed in the provided search results, general principles apply. For instance, in the context of glucagon (B607659) analogs, modifications to the N-terminal His-Ser-Gln-Gly-Thr-Phe sequence, which includes a Gln-Gly motif, were investigated. Replacing residues like His with other amino acids or altering the stereochemistry (e.g., D-amino acids) significantly impacted biological activity, with some modifications leading to superagonist activity nih.gov. Similarly, studies on secretin analogs, which also feature Gln-Gly sequences, have shown that N- and C-terminal modifications can influence receptor binding and activation ksu.edu.saresearchgate.net. These findings suggest that altering individual amino acids within the this compound sequence could lead to derivatives with distinct properties.
Rational Design of this compound Mimetics
The rational design of peptide mimetics involves creating non-peptide molecules that replicate the biological activity or structural features of a peptide. While specific mimetics for this compound were not found, the general approach involves identifying key structural or functional elements of the peptide and designing small molecules or peptidomimetics that can interact with the same biological targets. This often involves understanding the peptide's conformation and the role of each amino acid residue. For example, in designing miniproteins that mimic protein-protein interactions, specific amino acid positions are critical, and substitutions like Gln to Ala can increase binding affinity pnas.org. The principles of rational design can be applied to this compound by identifying its functional role and then designing molecules that mimic its key interaction points.
Role in Understanding Fundamental Peptide Chemistry and Biochemistry
The simple structure of this compound makes it a valuable model for studying fundamental aspects of peptide chemistry and biochemistry.
Insights into Peptide Bond Reactivity
The peptide bond (-CO-NH-) is the fundamental linkage in peptides and proteins. Studies on peptide bond hydrolysis, for example, using dipeptides like Gly-Gly or Gly-Xaa, catalyzed by metal complexes, reveal that the reactivity is influenced by the amino acid side chains. While specific studies on the peptide bonds within this compound are limited, general principles indicate that the nature of the amino acid side chains can affect the susceptibility of the peptide bond to cleavage. For instance, the bulkiness of side chains can influence conformational strain and activation energy for hydrolysis kuleuven.be.
Furthermore, the Gln-Gly sequence has been identified as a dominant dissociation site in the fragmentation of protonated peptides under mass spectrometry conditions, indicating a specific reactivity of this peptide bond nih.gov. The deamidation of glutamine residues is a significant post-translational modification that can occur spontaneously. Computational studies on the tripeptide Gly-Gln-Gly have elucidated the mechanisms of water-assisted deamidation, involving 5- and 6-membered ring intermediates. These studies found that the 6-membered pathway is preferred in the Gly-Gln-Gly tripeptide, with a free energy cost of 136.4 kJ mol-1 for the rate-limiting step nih.gov. The presence of the adjacent glycine (B1666218) residue influences the reaction, and experimental data suggest that the Gln-Gly sequence exhibits the highest deamidation rate compared to other sequences mdpi.com. This highlights the specific chemical reactivity associated with the glutamine residue in proximity to glycine.
Influence of Glutamine and Glycine on Peptide Conformation
The conformational flexibility and stability of peptides are significantly influenced by their amino acid composition. Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, offers high conformational flexibility and is often found in turns or flexible regions of proteins acs.org. Glutamine, with its polar amide side chain, can participate in hydrogen bonding, influencing peptide structure and interactions.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
